molecular formula C4H11NO3S B6185550 (2S)-1-methoxypropane-2-sulfonamide CAS No. 2323064-00-0

(2S)-1-methoxypropane-2-sulfonamide

Cat. No.: B6185550
CAS No.: 2323064-00-0
M. Wt: 153.2
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Description

(2S)-1-Methoxypropane-2-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a methoxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-methoxypropane-2-sulfonamide typically involves the reaction of (2S)-1-methoxypropane with a sulfonamide precursor under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-Methoxypropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

(2S)-1-Methoxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-methoxypropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

    (2S)-1-Methoxypropane-2-sulfonyl chloride: A precursor in the synthesis of (2S)-1-methoxypropane-2-sulfonamide.

    (2S)-1-Methoxypropane-2-amine: A related compound with a primary amine group instead of a sulfonamide.

    (2S)-1-Methoxypropane-2-thiol: A compound with a thiol group, exhibiting different reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, makes it a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.

Properties

CAS No.

2323064-00-0

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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